molecular formula C10H12Br2O B1580580 2,6-Dibromo-4-tert-butylphenol CAS No. 98-22-6

2,6-Dibromo-4-tert-butylphenol

Cat. No. B1580580
CAS RN: 98-22-6
M. Wt: 308.01 g/mol
InChI Key: RZYQECXFRLRRJY-UHFFFAOYSA-N
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Patent
US04172960

Procedure details

Sodium (18.2 g, 0.79 g atom) was dissolved in methanol (152 ml). 2,6-Dibromo-4-t-butylphenol (30 g), cuprous bromide (4 g, 0.028 mole) and dimethylformamide (152 ml) were added and the mixture boiled under reflux (88°-84° C.) with stirring for 2 hours. Work up as given in Example 1 gave 2,6-dimethoxy-4-t-butylphenol as a pale yellow oil, 19.9 g of 90% purity (89% yield).
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
152 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
152 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].Br[C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:6]=[C:5](Br)[C:4]=1[OH:14].CN(C)[CH:17]=[O:18].[CH3:20][OH:21]>>[CH3:20][O:21][C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:6]=[C:5]([O:18][CH3:17])[C:4]=1[OH:14] |^1:0|

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
152 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)C(C)(C)C)Br)O
Name
cuprous bromide
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
152 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux (88°-84° C.)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C(=CC(=C1)C(C)(C)C)OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.